4-Hydroxy-2,2,6-trimethyl-piperidinium chloride
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Overview
Description
4-Hydroxy-2,2,6-trimethyl-piperidinium chloride: is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, featuring a hydroxyl group and three methyl groups attached to the piperidine ring, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,6-trimethyl-piperidin-4-one with hydrochloric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2,6-trimethyl-piperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 4-hydroxy-2,2,6-trimethyl-piperidin-4-one.
Reduction: Reduction reactions can produce 4-hydroxy-2,2,6-trimethyl-piperidine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-2,2,6-trimethyl-piperidinium chloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: . Its structural similarity to natural compounds makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including neurological disorders and inflammation.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique properties make it suitable for enhancing the performance and stability of these products.
Mechanism of Action
The mechanism by which 4-Hydroxy-2,2,6-trimethyl-piperidinium chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: This compound is structurally similar but lacks the chloride ion.
4-Hydroxy-2,2,6-trimethyl-piperidin-4-one: A related compound with an additional carbonyl group.
4-Benzoxy-2,2,6-trimethyl-piperidinium chloride: A derivative with a benzoxy group instead of a hydroxyl group.
Uniqueness: 4-Hydroxy-2,2,6-trimethyl-piperidinium chloride stands out due to its combination of hydroxyl and chloride groups, which confer unique chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,2,6-trimethylpiperidin-1-ium-4-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6-4-7(10)5-8(2,3)9-6;/h6-7,9-10H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQXXRCZHAFLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC([NH2+]1)(C)C)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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